1-Ethynyl-2-propoxybenzene
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Overview
Description
1-Ethynyl-2-propoxybenzene is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of benzene, featuring an ethynyl group and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-propoxybenzene can be synthesized through a multi-step process involving the following key steps:
Formation of the Propoxybenzene Intermediate: This involves the reaction of benzene with propyl alcohol in the presence of a catalyst to form 2-propoxybenzene.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2-propoxybenzene reacts with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-propoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes under suitable conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Ethynyl-2-propoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-propoxybenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the benzene ring, influencing its reactivity and interactions with other molecules . The propoxy group can affect the compound’s solubility and binding affinity to specific targets .
Comparison with Similar Compounds
1-Ethynyl-2-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
1-Ethynyl-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.
1-Ethynyl-2-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 1-Ethynyl-2-propoxybenzene is unique due to the specific combination of the ethynyl and propoxy groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
1-ethynyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2,5-8H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMSIHODUFUPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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